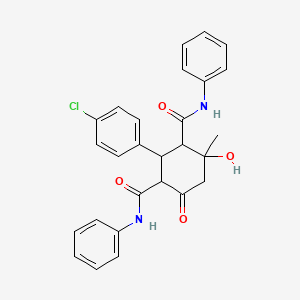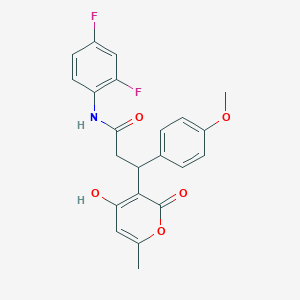
6,7,3',4',5'-Pentamethoxyisoflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,3’,4’,5’-Pentamethoxyisoflavone is a naturally occurring isoflavone, a type of flavonoid, which is characterized by the presence of five methoxy groups attached to its core structure. This compound is known for its potential biological activities and is found in various plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,3’,4’,5’-Pentamethoxyisoflavone typically involves a multi-step process. One common synthetic route includes the esterification of 3,4-dimethoxyphenylacetic acid followed by Fries transformation and Vilsmeier-Haack reaction with 3,4,5-trimethoxyphenol as the starting materials . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for 6,7,3’,4’,5’-Pentamethoxyisoflavone are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6,7,3’,4’,5’-Pentamethoxyisoflavone undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups in place of the methoxy groups.
Applications De Recherche Scientifique
6,7,3’,4’,5’-Pentamethoxyisoflavone has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of flavonoids and their derivatives.
Biology: It is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anticancer and neuroprotective activities.
Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 6,7,3’,4’,5’-Pentamethoxyisoflavone involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to oxidative stress and inflammation. The compound can interact with enzymes and receptors, influencing cellular processes and exerting its biological effects .
Comparaison Avec Des Composés Similaires
6,7,3’,4’,5’-Pentamethoxyisoflavone can be compared with other similar compounds such as:
Nobiletin (5,6,7,8,3’,4’-Hexamethoxyflavone): Another polymethoxyflavone with similar biological activities but with an additional methoxy group.
5,7,2’,4’,6’-Pentamethoxyflavone: A flavone with a similar methoxy substitution pattern but differing in the core structure.
The uniqueness of 6,7,3’,4’,5’-Pentamethoxyisoflavone lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs .
Propriétés
Formule moléculaire |
C20H20O7 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
6,7-dimethoxy-3-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-15-8-12-14(9-16(15)23-2)27-10-13(19(12)21)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-10H,1-5H3 |
Clé InChI |
HLOABGSBRIDRHW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=COC3=CC(=C(C=C3C2=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11050392.png)
![3-[(7-Bromo-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol](/img/structure/B11050397.png)
![5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol](/img/structure/B11050404.png)
![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050411.png)

![5-methyl-4-{[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B11050436.png)
![1,3,9-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,9H)-dione](/img/structure/B11050438.png)
![Acetonitrile, 2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-](/img/structure/B11050439.png)
![1-(5-Methyl-1,2-oxazol-3-yl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11050441.png)
![4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11050460.png)


![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11050479.png)
![(3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B11050481.png)